molecular formula C10H12O4 B1584097 Methyl 2,6-dimethoxybenzoate CAS No. 2065-27-2

Methyl 2,6-dimethoxybenzoate

Cat. No. B1584097
CAS RN: 2065-27-2
M. Wt: 196.2 g/mol
InChI Key: XLXVNKPXOIYLLE-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethoxybenzoate is a useful intermediate for the synthesis of biologically active heterocyclic compounds . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .


Synthesis Analysis

Methyl 2,6-dimethoxybenzoate may be employed as a starting reagent in the total synthesis of (±)-hyperforin . The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol affords ethyl 2,6-dimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2,6-dimethoxybenzoate has been investigated . Its molecule has a planar ester group which is at a dihedral angle of 81.46 (3)° with respect to the benzene ring .


Physical And Chemical Properties Analysis

Methyl 2,6-dimethoxybenzoate has a molecular weight of 196.20 . It is a solid substance with a melting point of 87-90 °C . It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene .

Scientific Research Applications

Metal Ion Interaction Studies

  • Thermal Behavior of Metal Complexes : Methyl 2,6-dimethoxybenzoate is involved in the study of the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid. This research contributes to understanding the mechanisms of decomposition in such complexes, leading to products like binary oxides (Micera, Piu, Erre, Cariati, & Pusino, 1984).

Synthesis and Characterization

  • Methodologies for Synthesis : Different methodologies for synthesizing 2,6-dimethoxybenzoic acid, a precursor to methyl 2,6-dimethoxybenzoate, have been explored, enhancing the yield and purity of the product (Xu Ya, 2002).
  • Crystallographic Analysis : The synthesis and crystallographic analysis of ethyl 2,6-dimethoxybenzoate, closely related to methyl 2,6-dimethoxybenzoate, have been conducted to determine its structural characteristics (Khan, Ibrar, & White, 2012).

Application in Herbicides and Pharmaceuticals

  • Intermediate for Herbicide Synthesis : Methyl 2,6-dimethoxybenzoate serves as an intermediate in synthesizing various herbicidal compounds, highlighting its role in agricultural chemistry (Yuan-xiang, 2008).
  • Pharmaceutical Precursors : Its derivatives are utilized in synthesizing novel pharmaceuticals, indicating its importance in medicinal chemistry and drug development (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Antimicrobial Activity

  • Activity Against Bacteria and Fungi : Some derivatives of methyl 2,6-dimethoxybenzoate exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans (Ragasa, Hofilena, & Rideout, 2002).

Chemical Analysis and Stability Studies

  • Thermal Degradation Analysis : Studies involving the identification of volatile products from thermal degradation of polybenzoxazine model oligomers, including methyl 2,6-dimethoxybenzoate, are crucial for understanding the stability and decomposition patterns of such compounds (Hemvichian, Kim, & Ishida, 2005).

Polymorphism and Crystallization

  • Crystallization and Polymorphic Forms : Research on controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization, closely related to methyl 2,6-dimethoxybenzoate, provides insights into the crystalline forms and their applications in various fields (Semjonova & Be̅rziņš, 2022).

Safety And Hazards

Methyl 2,6-dimethoxybenzoate is classified as a non-combustible solid . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The paper “Methyl 2, 6-dimethoxybenzoate” by Qadeer G, et al. published in Acta Crystallographica Section E, Structure Reports Online, 63 (6), 3027-3027 (2007) provides a detailed investigation of the crystal structure of Methyl 2,6-dimethoxybenzoate . Another paper “Stereoselective total synthesis of (?)-hyperforin via intramolecular cyclopropanation” by Uwamori M and Nakada M. published in Tetrahedron Letters, 54 (15), 2022-2025 (2013) discusses the use of Methyl 2,6-dimethoxybenzoate in the total synthesis of (±)-hyperforin .

properties

IUPAC Name

methyl 2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVNKPXOIYLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174686
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dimethoxybenzoate

CAS RN

2065-27-2
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), (836 mg, 5.49 mmol), was added to a mixture of 2,6-dimethoxybenzoic acid (1), (1.0 g, 5.49 mmol), in dimethyl carbonate (DMC) (10 mL) and the resulting mixture was heated to reflux at 90° C. for 4 hours. The reaction mixture was cooled to 25° C. and diluted with EtOAc (30 mL) and water (30 mL). The organic layer was separated and washed in sequence with 10 mL of water, 2 M HCl (2×30 mL), saturated aqueous NaHCO3 (2×30 mL) and water (2×25 mL). The organic layer was dried over Na2SO4, filtered and concentrated under vacuum to give methyl 2,6-dimethoxybenzoate (2) as a white solid. The yield of the 2,6-dimethoxybenzoate as determined by HPLC was 97-98% conversion.
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
G Qadeer, NH Rama, MA Malik… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) Methyl 2,6-dimethoxybenzoate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 3 scripts.iucr.org
I Khan, A Ibrar, JM White - Crystals, 2012 - mdpi.com
The acid catalyzed esterification of 2,6-dimethoxybenzoic acid (1) in the presence of absolute ethanol afforded ethyl 2, 6-dimethoxybenzoate (2). The structure of the resulting …
Number of citations: 8 www.mdpi.com
FP Doyle, K Hardy, JHC Nayler, MJ Soulal… - Journal of the …, 1962 - pubs.rsc.org
1454 Doyle, Hardy, Nayler, Sodal, Stove, and Waddington: enzyme penicillinase than was any penicillin previously described. It was therefore of interest to prepare penicillins from …
Number of citations: 39 pubs.rsc.org
LS Erre, G Micera, F Cariati - Polyhedron, 1987 - Elsevier
Cu(II) complexes of 2-methoxybenzoic acid (MBH), 2,x-dimethoxybenzoic acids (2,x-DMBH; x = 3, 4, 5 and 6) and 3,y-dimethoxybenzoic acids (3,y-DMBH; y = 4 and 5) have been …
Number of citations: 22 www.sciencedirect.com
G Micera, P Piu, LS Erre, F Cariati, A Pusino - Thermochimica acta, 1984 - Elsevier
The thermal behaviour of some metal complexes of 2,6-dimethoxybenzoic acid has been investigated by means of thermogravimetry (TG) and differential scanning calorimetry (DSC). …
Number of citations: 7 www.sciencedirect.com
M Uwamori, M Nakada - Tetrahedron Letters, 2013 - Elsevier
Total synthesis of (±)-hyperforin is described. This total synthesis features an approach via a bicyclo[3.3.1]nonane derivative prepared by a three-step sequence: intramolecular …
Number of citations: 41 www.sciencedirect.com
KN Scott - Journal of Magnetic Resonance (1969), 1970 - Elsevier
Precise values of aromatic proton chemical shifts and coupling constants for phenol, anisole, and 22 hydroxy- and methoxy-substituted benzoic acids and methyl benzoates were …
Number of citations: 52 www.sciencedirect.com
ES Nakamura, F Kurosaki, M Arisawa, T Mukainaka… - Cancer Letters, 2002 - Elsevier
The anti-tumor promoting effects of fruits of Caesalpinia ferrea Mart. (Leguminosae) were tested by the in vitro Epstein–Barr virus early antigen (EBV-EA) activation assay, and its active …
Number of citations: 97 www.sciencedirect.com
PL Macdonald, AV Robertson - Australian Journal of Chemistry, 1966 - CSIRO Publishing
1,3-Dimethoxy-2-methoxycarbonyl-l0-methylacridone, obtained by total synthesis, is not identical with the product from ozonolysis, methylation, oxidation, and esterification of acronycine…
Number of citations: 87 www.publish.csiro.au
CM Williams - Analytical Biochemistry, 1965 - Elsevier
The properties and suitability of various volatile derivatives of the six isomeric dihydroxybenzoic acids were established on one nonpolar and two polar columns. A pooled specimen of …
Number of citations: 25 www.sciencedirect.com

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